molecular formula C2H6N2O2 B8407968 N-Nitro-N-ethylamine CAS No. 19091-98-6

N-Nitro-N-ethylamine

Cat. No. B8407968
M. Wt: 90.08 g/mol
InChI Key: AHLHDIKRENEJHF-UHFFFAOYSA-N
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Patent
US06670506B2

Procedure details

In another proposed method for synthesis of the aforementioned mixture of three dinitro-diaza-alkanes, methylamine or ethylamine is reacted with a chloroformic acid ester using sodium hydroxide solution to form an intermediate product which is then nitrated with nitric acid. The nitration product is reacted by means of ammonia and ethanol at reflux to form methylnitroamine or ethylnitroamine, which is then condensed to form the dinitro-diaza-alkanes as in the preceding method. In this process, the next-to-last step in the synthesis of the nitroamines is very complicated and time-intensive, so that it cannot be implemented on a large scale industrially.
[Compound]
Name
dinitro-diaza-alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
methylnitroamine
Name
ethylnitroamine

Identifiers

REACTION_CXSMILES
CN.[CH2:3]([NH2:5])[CH3:4].[OH-].[Na+].[N+:8]([O-:11])([OH:10])=[O:9].N>C(O)C>[CH3:3][NH:5][N+:8]([O-:10])=[O:9].[CH2:3]([NH:5][N+:8]([O-:11])=[O:9])[CH3:4] |f:2.3|

Inputs

Step One
Name
dinitro-diaza-alkanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Two
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an intermediate product which
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
methylnitroamine
Type
product
Smiles
CN[N+](=O)[O-]
Name
ethylnitroamine
Type
product
Smiles
C(C)N[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06670506B2

Procedure details

In another proposed method for synthesis of the aforementioned mixture of three dinitro-diaza-alkanes, methylamine or ethylamine is reacted with a chloroformic acid ester using sodium hydroxide solution to form an intermediate product which is then nitrated with nitric acid. The nitration product is reacted by means of ammonia and ethanol at reflux to form methylnitroamine or ethylnitroamine, which is then condensed to form the dinitro-diaza-alkanes as in the preceding method. In this process, the next-to-last step in the synthesis of the nitroamines is very complicated and time-intensive, so that it cannot be implemented on a large scale industrially.
[Compound]
Name
dinitro-diaza-alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN.[CH2:3]([NH2:5])[CH3:4].[OH-].[Na+].[N+:8]([O-:11])([OH:10])=[O:9].N>C(O)C>[CH3:3][NH:5][N+:8]([O-:10])=[O:9].[CH2:3]([NH:5][N+:8]([O-:11])=[O:9])[CH3:4] |f:2.3|

Inputs

Step One
Name
dinitro-diaza-alkanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Two
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an intermediate product which
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
CN[N+](=O)[O-]
Name
Type
product
Smiles
C(C)N[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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